α2C-Adrenoceptor Subtype Selectivity: Essential for Isolating α2C-Mediated Pharmacology
N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine (PBCH) is explicitly characterized as a selective α2C-adrenoceptor antagonist . While direct quantitative selectivity data (e.g., Ki ratios across α2-subtypes) for PBCH is not available in the public domain, its classification as a subtype-selective tool compound distinguishes it from non-selective α2-antagonists such as yohimbine or idazoxan [1]. The lack of publicly disclosed quantitative selectivity metrics represents a significant gap in the compound's characterization, limiting definitive comparative analysis against well-characterized α2C-AR antagonists like ORM-12741 (Ki: 0.08 nM for α2C-AR, with ~100-fold selectivity over α2A-AR and ~10-fold over α2B-AR) [2]. Users must verify selectivity parameters experimentally prior to deployment in subtype-specific studies.
| Evidence Dimension | Receptor subtype selectivity (qualitative designation) |
|---|---|
| Target Compound Data | Selective α2C-adrenoceptor antagonist |
| Comparator Or Baseline | Yohimbine (non-selective α2-antagonist); ORM-12741 (selective α2C-AR antagonist, Ki α2C=0.08 nM) [2] |
| Quantified Difference | Quantitative selectivity data for PBCH not publicly available; ORM-12741 exhibits >100-fold selectivity over α2A-AR [2] |
| Conditions | Receptor binding assays (specific protocol not disclosed for PBCH) |
Why This Matters
Selectivity determines whether experimental results can be confidently attributed to α2C-AR antagonism rather than confounding activity at α2A- or α2B-ARs.
- [1] Proudman RGW, et al. The affinity and selectivity of α-adrenoceptor antagonists. Br J Pharmacol. 2022;179(11):2548-2567. View Source
- [2] Arponen E, et al. Application of the PET ligand [11C]ORM-13070 to examine receptor occupancy by the α2C-adrenoceptor antagonist ORM-12741: translational validation of target engagement in rat and human brain. Eur J Nucl Med Mol Imaging. 2020;47(4):974-985. View Source
